Gancaonin E
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Overview
Description
Gancaonin E is a natural compound belonging to the flavonoid family, specifically classified as a flavanone. . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin E involves several steps, starting from basic flavonoid precursors. The synthetic route typically includes the following steps:
Prenylation: Introduction of prenyl groups to the flavonoid core.
Hydroxylation: Addition of hydroxyl groups at specific positions.
Cyclization: Formation of the flavanone structure through cyclization reactions.
The reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the reactions. Solvents like methanol and acetone are commonly used .
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from Glycyrrhiza uralensis roots. The extraction process involves:
Grinding: The roots are ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The extract is purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Gancaonin E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Substitution of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Exhibits estrogen-like activity, making it a candidate for hormone replacement therapy.
Industry: Used in the formulation of dietary supplements and herbal medicines.
Mechanism of Action
Gancaonin E exerts its effects through several molecular mechanisms:
Estrogen Receptor Modulation: Binds to estrogen receptors, mimicking the effects of natural estrogen.
Antioxidant Activity: Scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Gancaonin I: Another flavonoid isolated from licorice with similar biological activities.
Gancaonin N: Exhibits anti-inflammatory properties and is used in the treatment of respiratory diseases.
Uniqueness
Gancaonin E is unique due to its specific prenylation pattern and hydroxylation, which contribute to its distinct biological activities and therapeutic potential .
Properties
CAS No. |
124596-89-0 |
---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-11,22,26-27,29-30H,7-8,12H2,1-4H3 |
InChI Key |
HCBKENVWCDLQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C |
melting_point |
203 - 207 °C |
physical_description |
Solid |
Origin of Product |
United States |
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